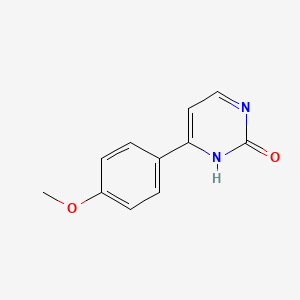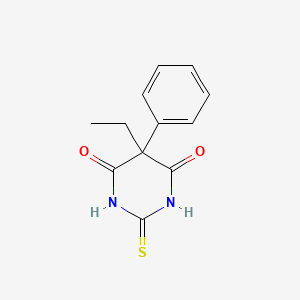
2,4,6-triphenylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-thiol: is an aromatic compound characterized by a central benzene ring substituted with two phenyl groups and a thiol group. This compound belongs to the terphenyl family, which is known for its structural diversity and significant applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol typically involves the following steps:
Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated benzene in the presence of a palladium catalyst.
Introduction of Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated terphenyl derivative with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol may involve large-scale Suzuki cross-coupling reactions followed by thiol group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of substituted terphenyl derivatives.
Scientific Research Applications
Chemistry
5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic compounds and their reactivity.
Biology
In biological research, this compound can be used to study the interactions of thiol groups with biological molecules. It can also serve as a model compound for understanding the behavior of thiol-containing biomolecules.
Medicine
The compound’s thiol group can interact with various biological targets, making it a potential candidate for drug development. It can be used to design inhibitors for enzymes that interact with thiol groups.
Industry
In the industrial sector, 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can be used in the production of polymers and other materials. Its aromatic structure provides stability and rigidity to the final products.
Mechanism of Action
The mechanism of action of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the thiol group.
5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-amine: Contains an amine group instead of a thiol group.
5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, including chemical synthesis, biological research, and industrial production.
Properties
IUPAC Name |
2,4,6-triphenylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18S/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABZFYBJRQNNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)S)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404470 |
Source


|
| Record name | 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-66-9 |
Source


|
| Record name | 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














